Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The ethyl ester group is attached to the carboxylate moiety of the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance binding affinity and selectivity to target receptors . This suggests that the trifluoromethyl group in this compound may also enhance its interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been found to improve their metabolic stability , suggesting that this compound may also exhibit favorable ADME properties.
Result of Action
Based on the biological activities of similar compounds , this compound may exert various effects at the molecular and cellular levels, potentially leading to therapeutic benefits.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily through binding to the active sites, leading to enzyme inhibition or activation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to their inhibition or activation. It also interacts with DNA and RNA, influencing gene expression and protein synthesis . These interactions result in changes in cellular function and metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function . The distribution of this compound within tissues also affects its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate due to its unique chemical structure and biological activity.
Comparison with Similar Compounds
Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Ethyl 5-[4-(methyl)phenyl]-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic properties and reactivity. The presence of the trifluoromethyl group in this compound makes it unique due to its strong electron-withdrawing effect, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSMPIZZHBFTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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